3-Amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile 3-Amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15742021
InChI: InChI=1S/C7H7N5/c8-2-1-3-12-5-6(4-9)7(10)11-12/h5H,1,3H2,(H2,10,11)
SMILES:
Molecular Formula: C7H7N5
Molecular Weight: 161.16 g/mol

3-Amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile

CAS No.:

Cat. No.: VC15742021

Molecular Formula: C7H7N5

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile -

Specification

Molecular Formula C7H7N5
Molecular Weight 161.16 g/mol
IUPAC Name 3-amino-1-(2-cyanoethyl)pyrazole-4-carbonitrile
Standard InChI InChI=1S/C7H7N5/c8-2-1-3-12-5-6(4-9)7(10)11-12/h5H,1,3H2,(H2,10,11)
Standard InChI Key RZPNKDIZRHZTLT-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=NN1CCC#N)N)C#N

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

The compound’s systematic name, 3-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile, reflects its substituents:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.

  • Amino group (-NH2): Positioned at the 3-position.

  • Cyano group (-CN): Located at the 4-position.

  • 2-Cyanoethyl group (-CH2CH2CN): Attached to the 1-position nitrogen, introducing both alkyl and cyano functionalities.

The molecular formula is C7H7N5, with a molecular weight of 161.17 g/mol (calculated based on analogous pyrazole derivatives ).

Spectral Characterization

While experimental spectral data for this compound are unavailable, comparisons to structurally similar molecules suggest:

  • 1H NMR: A singlet for the amino protons (~δ 4.6–5.0 ppm) and multiplet signals for the 2-cyanoethyl group’s methylene protons (~δ 2.8–3.5 ppm) .

  • 13C NMR: Peaks at ~δ 75–80 ppm (pyrazole C-4 carbon bonded to cyano) and ~δ 115–120 ppm (cyano carbons) .

  • IR Spectroscopy: Strong absorptions near 2200 cm⁻¹ (C≡N stretch) and 3300–3500 cm⁻¹ (N-H stretch) .

Synthesis and Reaction Pathways

Proposed Synthetic Routes

The synthesis of 3-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile may follow strategies analogous to those used for 5-amino-1-aryl-1H-pyrazole-4-carbonitriles :

Route 1: Cyclocondensation of Hydrazines with (Ethoxymethylene)malononitrile

  • Reactants:

    • (Ethoxymethylene)malononitrile

    • 2-Cyanoethylhydrazine

  • Conditions: Reflux in ethanol or 2,2,2-trifluoroethanol (TFE) for 30–60 minutes .

  • Mechanism: Michael-type addition followed by cyclization (Scheme 1).

Scheme 1:

(Ethoxymethylene)malononitrile+2-CyanoethylhydrazineEtOH, reflux3-Amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile\text{(Ethoxymethylene)malononitrile} + \text{2-Cyanoethylhydrazine} \xrightarrow{\text{EtOH, reflux}} \text{3-Amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile}

Route 2: Functionalization of Preformed Pyrazoles

  • Starting material: 3-Amino-1H-pyrazole-4-carbonitrile .

  • Alkylation: Reaction with acrylonitrile under basic conditions to introduce the 2-cyanoethyl group.

Physicochemical Properties

Thermodynamic Parameters

Based on analogs , key properties are estimated:

PropertyValueSource Analogue
Density1.3–1.4 g/cm³
Melting Point160–180°C
Boiling Point340–350°C (extrapolated)
LogP (Partition Coefficient)0.5–0.7
SolubilityModerate in polar aprotic solvents (DMF, DMSO)

Comparative Analysis with Analogues

Structural Analogues

Compound NameMolecular FormulaMelting Point (°C)Key Differences
3-Amino-4-cyanopyrazole C4H4N4172–174Lacks 2-cyanoethyl group
3-Amino-1-methyl-1H-pyrazole-4-carbonitrile C5H6N4221–223Methyl substituent instead
5-Amino-1-aryl-pyrazole-4-carbonitriles C10H7N4F5135–179Aryl vs. 2-cyanoethyl group

Future Research Directions

  • Synthetic Optimization: Screen solvents and catalysts to improve yield beyond the 47–93% range seen in analogs .

  • Biological Screening: Evaluate anticancer and antimicrobial activity in vitro.

  • Crystallography: Resolve X-ray structure to confirm regiochemistry and hydrogen bonding patterns.

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